L-Arginyl-L-phenylalanine Acetate Salt

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Metabolic Versatility and Health Benefits

L-Arginyl-L-phenylalanine Acetate Salt is associated with L-arginine, an amino acid known for its metabolic versatility. Research indicates that L-arginine has multiple beneficial pharmacological effects, such as reducing the risk of vascular and heart diseases, improving erectile dysfunction, enhancing immune response, and inhibiting gastric hyperacidity. The demonstrated anti-aging benefits of L-arginine suggest significant potential for various health applications (Gad, 2010).

Cardiovascular System Impact

L-arginine, a key component of this compound, plays a crucial role in cardiovascular health. It serves as the sole substrate for nitric oxide production, influencing blood vessels and heart health. Research reveals L-arginine's beneficial effects on endothelium in conditions associated with reduced nitric oxide synthesis. Studies involving healthy volunteers and patients with hypertension and diabetes suggest L-arginine's role in regulating vascular hemostasis. Moreover, it exhibits antiaggregatory, anticoagulatory, and profibrinolytic effects, indicating its therapeutic potential for cardiovascular disorders (Cylwik, Mogielnicki, & Buczko, 2005).

Cognitive Function and Neurological Disorders

This compound, through its association with L-arginine, may have implications for cognitive function and neurological disorders. Elevated blood phenylalanine levels, as seen in phenylketonuria (PKU), can disrupt cerebral metabolism and cognitive function. Research explores the pathogenesis of PKU, focusing on the effects of disrupted amino acid transport and neurotransmitter synthesis on cognitive outcomes. The role of L-arginine in this context is crucial for understanding and potentially mitigating the cognitive impairments associated with PKU (de Groot, Hoeksma, Blau, Reijngoud, & van Spronsen, 2010).

Cancer Therapy

This compound, through L-arginine, is explored in the context of cancer therapy. Arginine deprivation is gaining attention as a metabolic therapy for cancer, targeting arginine-dependent malignancies. Studies focus on understanding the role of argininosuccinate synthetase in amino acid metabolism and its therapeutic relevance. The mechanism of tumor cell death through arginine deprivation and the development of resistance to arginine-degrading enzymes are areas of active research. Clinical trials are underway to assess the efficacy of arginine deprivation in treating advanced malignancies, making it a promising approach (Feun, Kuo, & Savaraj, 2015).

Propiedades

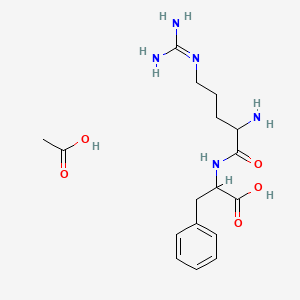

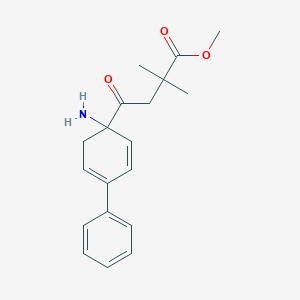

IUPAC Name |

acetic acid;2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O3.C2H4O2/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10;1-2(3)4/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCGKDWKVVHIHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000346 | |

| Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79220-29-4 | |

| Record name | Acetic acid--N-(2-amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzenamine, 4-[(4-butylphenyl)azo]-](/img/structure/B3284794.png)

![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)

![Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B3284820.png)

![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)